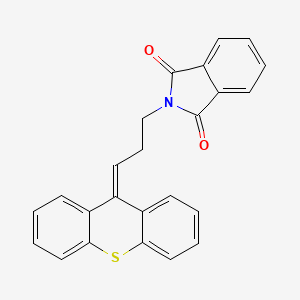
1-(4-Acetylphenyl)cyclopropanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Acetylphenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol It features a cyclopropane ring attached to a phenyl group with an acetyl substituent and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Acetylphenyl)cyclopropanecarbonitrile can be synthesized through a multi-step process. One common method involves the reaction of 4-acetylbenzeneacetonitrile with 1,2-dibromoethane in the presence of a strong base such as sodium hydride. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
化学反応の分析
Types of Reactions
1-(4-Acetylphenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
1-(4-Acetylphenyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(4-Acetylphenyl)cyclopropanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
1-Phenylcyclopropanecarbonitrile: Similar structure but lacks the acetyl group.
4-Acetylbenzonitrile: Contains the acetyl and nitrile groups but lacks the cyclopropane ring.
Uniqueness
1-(4-Acetylphenyl)cyclopropanecarbonitrile is unique due to the presence of both the cyclopropane ring and the acetyl group, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
1-(4-acetylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H11NO/c1-9(14)10-2-4-11(5-3-10)12(8-13)6-7-12/h2-5H,6-7H2,1H3 |
InChIキー |
LKVYHCHJYRZZMW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C2(CC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-3-Bromo-N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine](/img/structure/B12943570.png)
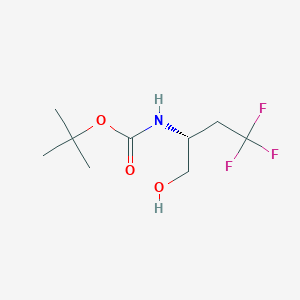
![(3AR,7aS)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12943588.png)
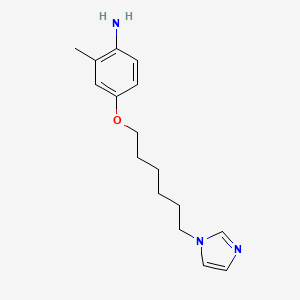


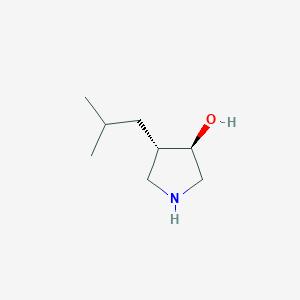
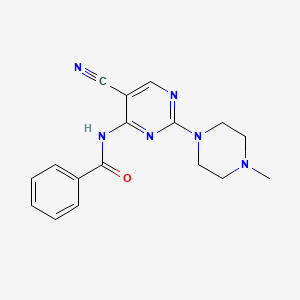
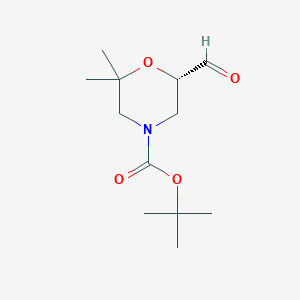
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B12943626.png)
![(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride](/img/structure/B12943630.png)
